
1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide
Descripción general
Descripción
1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide, also known as MP-10, is a synthetic compound that belongs to the class of piperidine derivatives. It has been studied for its potential applications in the field of neuroscience, particularly in the treatment of drug addiction and mental disorders.
Mecanismo De Acción
The exact mechanism of action of 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide is not fully understood, but it is believed to act as a dopamine reuptake inhibitor. By blocking the reuptake of dopamine, 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide increases the levels of dopamine in the brain, which may reduce the rewarding effects of drugs of abuse and help to reduce drug-seeking behavior.
Biochemical and Physiological Effects:
1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide has been shown to increase dopamine levels in the nucleus accumbens, a region of the brain that is involved in reward and motivation. It has also been shown to increase serotonin levels in the prefrontal cortex, a region of the brain that is involved in mood regulation. These effects may contribute to the potential therapeutic effects of 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide in the treatment of drug addiction and mental disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide is that it has been shown to be effective in reducing drug-seeking behavior in animal models. However, there are also limitations to its use in lab experiments. For example, the exact mechanism of action is not fully understood, which makes it difficult to design experiments to test its effects. Additionally, there may be differences in the way that 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide affects different species, which could limit its applicability to humans.
Direcciones Futuras
There are several potential future directions for research on 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide. One area of interest is the development of more selective dopamine reuptake inhibitors that may have fewer side effects than 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide. Another area of interest is the study of the long-term effects of 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide on the brain, particularly in relation to its potential use in the treatment of mental disorders. Finally, there is a need for more research on the safety and efficacy of 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide in humans, in order to determine its potential as a therapeutic agent.
Aplicaciones Científicas De Investigación
1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide has been studied for its potential use in the treatment of drug addiction, particularly cocaine addiction. In animal models, 1-(2-methylbenzyl)-N-propyl-4-piperidinecarboxamide has been shown to reduce cocaine self-administration and drug-seeking behavior. It has also been studied for its potential use in the treatment of mental disorders, such as depression and anxiety.
Propiedades
IUPAC Name |
1-[(2-methylphenyl)methyl]-N-propylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-10-18-17(20)15-8-11-19(12-9-15)13-16-7-5-4-6-14(16)2/h4-7,15H,3,8-13H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPFATZZKDSUXPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1CCN(CC1)CC2=CC=CC=C2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{4-[(2-ethyl-1-piperidinyl)carbonyl]phenyl}benzamide](/img/structure/B4434198.png)
![ethyl [(2-methyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4434212.png)
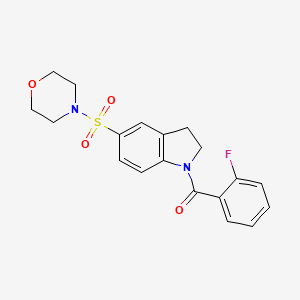
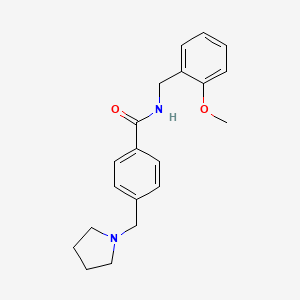
![2-[(2-chlorobenzyl)thio]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B4434234.png)
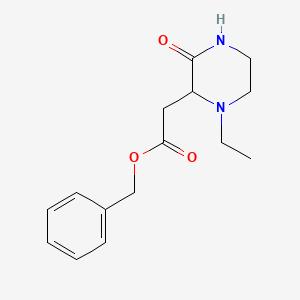
![N-[2-(benzyloxy)phenyl]-2-furamide](/img/structure/B4434243.png)
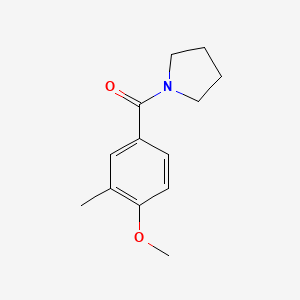
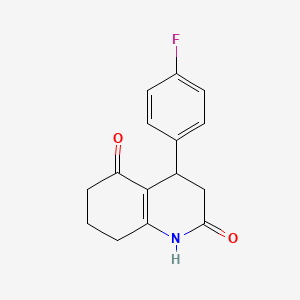

![1-(2-fluorophenyl)-4-({[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)piperazine](/img/structure/B4434262.png)
![1-{[1-(2-chloro-6-fluorobenzyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4434270.png)
![methyl 4-({[1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4434275.png)
![3-amino-N-(3-chloro-4-fluorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4434297.png)